molecular formula C9H7F3N2O B1457492 (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1514128-89-2

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1457492
CAS No.: 1514128-89-2
M. Wt: 216.16 g/mol
InChI Key: JOEFQQVEXDMMKP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the PI3K/Akt signaling pathway, which is vital for cell growth and survival . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell proliferation and death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, its interaction with cytochrome P450 enzymes can lead to changes in the enzyme’s conformation, affecting its catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At high doses, it can cause toxic or adverse effects, including liver toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into the cell via membrane transporters and subsequently distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol typically involves multicomponent reactions, oxidative coupling, and tandem reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of industrial catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can produce various alkylated derivatives .

Mechanism of Action

The mechanism of action of (6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the imidazo[1,2-a]pyridine scaffold provides a stable framework for interaction . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific combination of the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-8-13-7(5-15)4-14(8)3-6/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEFQQVEXDMMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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